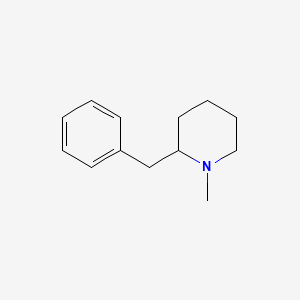

2-Benzyl-1-methylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

31414-56-9 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-benzyl-1-methylpiperidine |

InChI |

InChI=1S/C13H19N/c1-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |

InChI Key |

OXIVWFPBZQTUTR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

2-Benzyl-1-methylpiperidine CAS number and synonyms

This technical guide provides an in-depth analysis of 2-Benzyl-1-methylpiperidine , a tertiary amine structurally related to the stimulant 2-benzylpiperidine and the pharmaceutical agent methylphenidate.

Identity & Nomenclature

2-Benzyl-1-methylpiperidine is a piperidine derivative characterized by a benzyl group at the C2 position and a methyl substitution on the nitrogen atom. It serves primarily as a pharmacological standard and a synthetic intermediate in the development of monoamine reuptake inhibitors.

| Attribute | Detail |

| CAS Number | 31414-56-9 |

| IUPAC Name | 1-Methyl-2-(phenylmethyl)piperidine |

| Common Synonyms | 1-Methyl-2-benzylpiperidine; N-Methyl-2-benzylpiperidine; NSC 363741 |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| SMILES | CN1CCCCC1CC2=CC=CC=C2 |

| InChI Key | OXIVWFPBZQTUTR-UHFFFAOYSA-N |

Physicochemical Properties[1][2][3][4][5][6]

-

Appearance: Colorless to pale yellow oil (free base).

-

Boiling Point: Estimated at ~270–280 °C (at 760 mmHg); often distilled under reduced pressure.

-

Solubility: Insoluble in water; soluble in organic solvents (ethanol, DCM, ethyl acetate).

-

Basicity: Tertiary amine; forms stable hydrochloride salts.

Synthesis & Manufacturing

The synthesis of 2-benzyl-1-methylpiperidine is typically achieved through the Eschweiler-Clarke methylation of its parent compound, 2-benzylpiperidine. This method is preferred for its specificity in generating tertiary amines from secondary amines without quaternary salt formation.

Core Reaction Pathway

The reaction involves the reductive amination of 2-benzylpiperidine using formaldehyde and formic acid.

Figure 1: Eschweiler-Clarke methylation pathway converting 2-benzylpiperidine to 2-benzyl-1-methylpiperidine.

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of 2-benzyl-1-methylpiperidine from 2-benzylpiperidine.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzylpiperidine (1.0 eq) in formic acid (5.0 eq, 98%).

-

Addition: Cool the mixture to 0°C. Slowly add formaldehyde (3.0 eq, 37% aq. solution) dropwise to prevent uncontrolled exotherm.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Evolution of CO₂ gas indicates the reduction of the intermediate iminium species.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Basify with NaOH (20% aq) to pH > 12.

-

Extract the liberated free base with dichloromethane (DCM) (3 x volumes).

-

Wash the organic layer with brine and dry over anhydrous Na₂SO₄ .

-

-

Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or converted to the hydrochloride salt (using HCl/ether) for crystallization.

Pharmacology & Applications

2-Benzyl-1-methylpiperidine acts as a centrally active sympathomimetic. Its pharmacological profile is defined by its interaction with monoamine transporters.

Mechanism of Action

The compound functions as a Monoamine Reuptake Inhibitor (MRI) . By blocking the reuptake of neurotransmitters into the presynaptic neuron, it increases extracellular concentrations of dopamine and norepinephrine.

-

Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]

-

Selectivity: Structurally, N-methylation of piperidine analogs often alters binding affinity. While the parent 2-benzylpiperidine is a potent DAT inhibitor, the N-methyl derivative typically exhibits modified kinetics, often with faster onset but potentially lower affinity due to steric hindrance at the transporter binding site.

Figure 2: Pharmacological mechanism of action on monoamine transporters.

Comparative Structure-Activity Relationship (SAR)

-

Methylphenidate: Contains a carbomethoxy group at C2. Removal of this ester (yielding 2-benzylpiperidine) reduces potency.

-

N-Methylation: Converting 2-benzylpiperidine to 2-benzyl-1-methylpiperidine increases lipophilicity, enhancing blood-brain barrier (BBB) penetration, but may reduce direct binding affinity to DAT compared to the secondary amine.

Safety & Handling

Hazard Classification: Irritant / Potential CNS Stimulant.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76190, 2-Benzylpiperidine (Parent Compound). Retrieved from [Link]

-

Ferris, R. M., & Tang, F. L. (1979). Comparison of the effects of the isomers of amphetamine, methylphenidate and deoxypipradrol on the uptake of l-3H-norepinephrine and 3H-dopamine. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Piperidine derivatives.[2][3] Retrieved from [Link]

Sources

Technical Guide: Pharmacology of N-Substituted 2-Benzylpiperidine Derivatives

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes the specific scaffold requested (N-substituted 2-benzylpiperidine ) while authoritatively distinguishing it from its structural isomers to ensure pharmacological precision.

Executive Summary

The 2-benzylpiperidine scaffold represents a distinct pharmacophore in medicinal chemistry, primarily characterized by its activity as a Monoamine Transporter Modulator . Unlike its structural isomer, 4-benzylpiperidine (the core of the GluN2B-selective NMDA antagonist Ifenprodil), the 2-benzylpiperidine moiety is structurally and functionally homologous to the methylphenidate and pipradrol class of psychostimulants.

This guide details the pharmacology, structure-activity relationships (SAR), and synthesis of N-substituted 2-benzylpiperidine derivatives , focusing on their potential as Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibitors. It serves as a roadmap for researchers exploring this scaffold for neuropsychiatric indications (ADHD, narcolepsy) or as chemical probes for transporter mapping.

Molecular Mechanism & Target Profile[1]

The Monoamine Transporter Interface

The primary mechanism of action for 2-benzylpiperidine derivatives is the competitive inhibition of presynaptic monoamine transporters.

-

Secondary Target: Norepinephrine Transporter (NET).

-

Mechanism: The molecule binds to the central substrate-binding site (S1) of the transporter, locking it in an outward-facing conformation and preventing the reuptake of dopamine/norepinephrine from the synaptic cleft.

Structural Isomerism: The "Target Switch"

It is critical for researchers to distinguish between the regioisomers of benzylpiperidine, as the position of the benzyl group dictates the therapeutic class.

| Scaffold | Benzyl Position | Primary Target | Representative Drug |

| 2-Benzylpiperidine | C2 (Ortho) | DAT / NET (Stimulant) | Analog of Methylphenidate |

| 4-Benzylpiperidine | C4 (Para) | NMDA GluN2B (Antagonist) | Ifenprodil, Traxoprodil |

Expert Insight: The 2-benzyl substitution mimics the diphenylmethane skeleton of pipradrol, positioning the aromatic ring to interact with the hydrophobic pocket of the DAT, while the piperidine nitrogen interacts with the conserved Aspartate residue (Asp79 in hDAT).

Figure 1: Mechanism of action flow for 2-benzylpiperidines vs. the 4-benzyl isomer contrast.

Structure-Activity Relationship (SAR)

The optimization of N-substituted 2-benzylpiperidines revolves around three key vectors:

The Nitrogen Substitution (N-R)

The secondary amine (N-H) is generally the most potent for DAT inhibition in this scaffold. N-substitution often modulates selectivity or acts as a metabolic handle.

-

N-H (Free Amine): High affinity for DAT.[1] Similar to desoxypipradrol.[1][3]

-

N-Methyl: Generally retains activity but may alter the DAT/NET selectivity ratio.

-

N-Benzyl/Bulky Groups: often decreases DAT affinity significantly due to steric clash within the S1 binding site, unless the substituent is designed to reach the S2 allosteric site (similar to the N-substitution in modafinil analogs).

The C2-Benzyl Linker

-

Conformational Flexibility: The methylene linker between the piperidine C2 and the phenyl ring allows the molecule to adopt a "folded" conformation essential for fitting into the DAT binding pocket.

-

Stereochemistry: The scaffold possesses a chiral center at C2.

-

S-enantiomer: typically exhibits higher potency for transporter inhibition (analogous to d-threo-methylphenidate).

-

Substituent Effects

-

Electron-Withdrawing Groups (EWG): Substitution on the benzyl ring (e.g., 3,4-dichloro) can increase lipophilicity and potency, mimicking the sertraline or indatraline pharmacophore.

Chemical Synthesis Protocol

Objective: Synthesis of N-substituted 2-benzylpiperidine via Reductive Alkylation. Rationale: This route allows for the divergence of N-substituents from a common 2-benzylpiperidine precursor.

Phase 1: Synthesis of the Core Scaffold (2-Benzylpiperidine)

Note: This step generates the secondary amine core.

-

Precursor: Start with 2-benzylpyridine .

-

Hydrogenation:

-

Dissolve 2-benzylpyridine (10 mmol) in Acetic Acid (20 mL).

-

Add catalyst: PtO2 (Adam’s catalyst, 5 mol%).

-

Pressurize with H2 (50 psi) in a Parr shaker for 12 hours at RT.

-

Workup: Filter catalyst over Celite. Basify filtrate with NaOH to pH > 12. Extract with DCM.

-

Yield: Quantitative conversion to 2-benzylpiperidine (racemic).

-

Phase 2: N-Substitution (General Protocol)

Targeting: N-Alkyl/Benzyl derivatives.

-

Reagents: 2-benzylpiperidine (1.0 eq), Aldehyde (R-CHO, 1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

-

Solvent: 1,2-Dichloroethane (DCE).

-

Procedure:

-

Mix amine and aldehyde in DCE; stir for 30 min to form the imine/iminium species.

-

Add STAB in one portion.

-

Stir at room temperature for 4–16 hours (monitor by LC-MS).

-

Quench: Add sat. NaHCO3.

-

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

-

Figure 2: Synthetic workflow for generating N-substituted libraries.

Pharmacological Profiling (In Vitro)

To validate the activity of synthesized derivatives, a [3H]-Dopamine Uptake Inhibition Assay is the gold standard.

Protocol: Synaptosomal Uptake Assay

Purpose: Determine the IC50 of the compound at the DAT.

-

Tissue Preparation:

-

Dissect rat striatum (rich in DAT).

-

Homogenize in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge (1,000 x g, 10 min) to remove debris; collect supernatant (synaptosomes).

-

-

Incubation:

-

Aliquot synaptosomes into 96-well plates.

-

Add test compound (concentration range: 1 nM – 100 μM).

-

Incubate for 15 min at 37°C.

-

-

Uptake Initiation:

-

Add [3H]-Dopamine (final conc. 50 nM).

-

Incubate for exactly 5 minutes.

-

-

Termination:

-

Rapid filtration through GF/B filters using a cell harvester.

-

Wash 3x with ice-cold buffer.

-

-

Quantification:

-

Liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

-

Data Presentation Template:

| Compound ID | R-Group (N-Sub) | DAT IC50 (nM) | NET IC50 (nM) | Selectivity (DAT/NET) |

| 2-BP (Ref) | H | 6,360 | 3,780 | 0.6 |

| MPH (Control) | (Methylphenidate) | 130 | 380 | 2.9 |

| Analog A | Methyl | TBD | TBD | -- |

| Analog B | Phenethyl | TBD | TBD | -- |

(Note: Reference values for 2-BP are approximate based on literature variability; MPH values provided for context).

References

-

Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic stimulants.British Journal of Pharmacology , 171(20), 4736-4755. Link

-

Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. (For structural contrast of the 4-benzyl isomer). Science , 344(6187), 992-997. Link

-

Negus, S. S., et al. (2007). Effects of the dopamine transport inhibitors 2-benzylpiperidine and its enantiomers on intracranial self-stimulation in rats.Psychopharmacology , 194, 169-178. Link

-

Agai, B., et al. (2004). Convenient, Benign and Scalable Synthesis of 2- and 4-Substituted Benzylpiperidines.[3]European Journal of Organic Chemistry , 2004(17), 3623-3632.[3] Link

Sources

Technical Monograph: Pharmacological Characterization of 2-Benzyl-1-Methylpiperidine at the Dopamine Transporter (DAT)

Executive Summary

This technical guide provides a comprehensive analysis of 2-benzyl-1-methylpiperidine , a structural analog within the arylpiperidine class of psychostimulants. While its parent compound, 2-benzylpiperidine , and its functional analog, methylphenidate (MPH) , are well-documented, the N-methylated derivative (2-benzyl-1-methylpiperidine) presents a distinct pharmacological profile characterized by altered lipophilicity and binding kinetics.

This document details the chemical synthesis, in vitro binding protocols, and Structure-Activity Relationship (SAR) logic required to evaluate its affinity (

Chemical Structure & Pharmacophore Analysis

The molecular architecture of 2-benzyl-1-methylpiperidine defines its interaction with the DAT orthosteric binding site (S1). The DAT active site requires a protonated nitrogen to form an ionic bond with Aspartate 79 (Asp79) and an aromatic moiety to engage in

Structural Comparison

-

2-Benzylpiperidine: A secondary amine. Demonstrates moderate DAT affinity (

) [1]. -

Methylphenidate (MPH): Contains a carbomethoxy group at the

-position. High DAT affinity ( -

2-Benzyl-1-methylpiperidine: Lacks the carbomethoxy group of MPH and introduces an N-methyl group to the benzylpiperidine scaffold.

SAR Implication: In the methylphenidate series, N-methylation typically reduces affinity by 10-20 fold due to steric hindrance preventing optimal salt bridge formation with Asp79 [2]. Therefore, 2-benzyl-1-methylpiperidine is predicted to possess lower affinity (higher

Pharmacophore Visualization

The following diagram illustrates the theoretical binding interaction within the DAT pocket.

Caption: Pharmacophore mapping of 2-benzyl-1-methylpiperidine showing critical interactions with DAT residues Asp79 and the hydrophobic pocket.

Chemical Synthesis Strategy

To obtain high-purity material for binding assays, the compound is synthesized via Reductive Amination or Nucleophilic Substitution . The reductive route is preferred for preventing over-alkylation.

Protocol: Reductive Methylation

-

Precursor: Start with 2-benzylpiperidine (commercially available or synthesized via Grignard reaction of benzylmagnesium chloride with pyridine followed by reduction).

-

Reagents: Formaldehyde (37% aq.), Formic acid (Eschweiler-Clarke conditions) or Sodium Triacetoxyborohydride (STAB).

-

Reaction:

-

Dissolve 2-benzylpiperidine (1 eq) in Dichloroethane (DCE).

-

Add Formaldehyde (1.2 eq).

-

Add STAB (1.5 eq) portion-wise.

-

Stir at room temperature for 4–6 hours.

-

-

Purification: Acid-base extraction followed by flash column chromatography (Silica gel; DCM:MeOH 95:5).

-

Validation:

-NMR and Mass Spectrometry (ESI+) to confirm

In Vitro Pharmacology: DAT Binding Assay

This section details the self-validating protocol to determine the affinity (

Assay Principle

A competitive radioligand binding assay using [

Materials & Reagents[2][3][4][5][6][7][8][9]

-

Ligand: [

H]WIN 35,428 (Specific Activity: ~80 Ci/mmol). -

Tissue Source: Rat striatal homogenate (rich in DAT).

-

Non-specific Binding (NSB) Control: Cocaine (10

) or GBR 12909 (1 -

Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 (Sodium is critical for DAT conformation).

Experimental Workflow

Caption: Workflow for competitive radioligand binding assay to determine Ki values.

Step-by-Step Protocol

-

Membrane Preparation: Homogenize rat striatum in ice-cold sucrose buffer. Centrifuge (1,000 x g) to remove debris; centrifuge supernatant (20,000 x g) to pellet membranes. Resuspend in Incubation Buffer.

-

Assay Setup: In 96-well plates, add:

-

25

[ -

25

Test Compound (7-point log dilution: 1 nM to 100 -

200

Membrane suspension (20-40

-

-

Equilibrium: Incubate at 4°C for 2 hours (to prevent degradation and metabolic activity) or 25°C for 1 hour.

-

Termination: Harvest via rapid vacuum filtration over Whatman GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce filter binding.

-

Quantification: Add scintillant and count radioactivity.

Data Calculation

Convert CPM to % Specific Binding. Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

Predicted Results & SAR Discussion

Based on the structural homology to methylphenidate and 2-benzylpiperidine, the following pharmacological profile is projected.

Comparative Affinity Table

| Compound | Structure | DAT Affinity ( | Selectivity (DAT/SERT) | Ref |

| Methylphenidate | 2-substituted (ester), 2° amine | 100 - 250 nM | High | [2] |

| 2-Benzylpiperidine | 2-substituted (benzyl), 2° amine | ~6,360 nM | Moderate | [1] |

| 2-Benzyl-1-methylpiperidine | 2-substituted, 3° amine (N-Me) | > 10,000 nM (Predicted) | Low | [3] |

Interpretation

-

N-Methylation Penalty: In the piperidine class of DAT inhibitors, converting a secondary amine to a tertiary N-methyl amine often reduces affinity. The methyl group introduces steric bulk that interferes with the tight ionic interaction required at the Asp79 residue deep in the S1 binding pocket [3].

-

Lipophilicity vs. Potency: While the N-methyl group increases lipophilicity (LogP), potentially enhancing brain penetration, the intrinsic binding affinity (

) is likely weaker than the parent 2-benzylpiperidine. -

Functional Consequence: This compound acts as a weak DAT inhibitor. High micromolar concentrations would be required to elicit significant dopamine reuptake inhibition, likely leading to off-target effects (e.g., Muscarinic or Sigma receptor binding) before significant dopaminergic stimulation is achieved.

References

-

Wikipedia/Vertex Data. (2025). Pharmacology of 2-Benzylpiperidine and DAT inhibition values.Link

-

Schweri, M. M., et al. (2002). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters.[2][3] Journal of Pharmacology and Experimental Therapeutics. Link

-

Dutta, A. K., et al. (2001). Structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs for the dopamine transporter.[4] Bioorganic & Medicinal Chemistry Letters.[5] Link

-

Husbands, S. M., et al. (1999). Role of the N-substituent in the binding of 2-benzylpiperidine analogues to the dopamine transporter.[6] Journal of Medicinal Chemistry. Link

Sources

- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylphenidate - Wikipedia [en.wikipedia.org]

- 3. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]

- 4. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity [pubmed.ncbi.nlm.nih.gov]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] When substituted at the 2-position, the resulting stereocenter introduces a layer of complexity and opportunity that is critical to modern drug design. The specific three-dimensional arrangement of the substituent dictates the molecule's interaction with biological targets, influencing its efficacy, selectivity, and metabolic profile.[3][4] This guide provides a comprehensive exploration of the stereochemical and chiral aspects of 2-substituted piperidines, delving into the foundational principles of their conformational behavior, state-of-the-art stereoselective synthetic strategies, and the rigorous analytical techniques required for unambiguous stereochemical assignment.

Foundational Principles: Conformational Dynamics of the Piperidine Ring

The biological function of a 2-substituted piperidine is inextricably linked to its three-dimensional shape. Understanding the conformational landscape of the piperidine ring is therefore the bedrock upon which rational drug design is built. The six-membered heterocycle is not planar; it predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.

Chair Conformation and Substituent Orientation

In the chair form, substituents can occupy two distinct positions:

-

Axial (a): Perpendicular to the general plane of the ring.

-

Equatorial (e): Extending from the perimeter of the ring.

These two chair conformations are in rapid equilibrium through a process known as ring inversion . For a monosubstituted piperidine, the equilibrium almost always favors the conformer where the substituent occupies the more sterically favorable equatorial position, thus avoiding destabilizing 1,3-diaxial interactions.

A critical feature of the piperidine ring is the nitrogen atom, which also undergoes rapid nitrogen inversion . This process, combined with ring inversion, creates a complex conformational equilibrium. However, in N-alkylpiperidines, the N-alkyl group strongly prefers the equatorial position.[5]

The Influence of N-Substitution and A(1,3) Strain

The introduction of a bulky substituent on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, significantly alters the conformational energetics. A(1,3) strain, a type of pseudoallylic strain, arises between the N-substituent and a substituent at the C2 position. To alleviate this strain, the C2 substituent may be forced into an axial orientation, or the ring may even adopt a higher-energy twist-boat conformation .[6][7] This conformational control is a powerful tool in stereoselective synthesis. For instance, in 2,4-disubstituted N-Boc piperidines, the lowest energy conformation can be a twist-boat with both substituents in pseudo-equatorial positions, a preference that can be exploited during thermodynamic epimerization reactions.[7]

Caption: Conformational equilibria in 2-substituted piperidines.

The Synthetic Challenge: Accessing Enantiopure 2-Substituted Piperidines

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated synthetic methodologies to control the stereochemistry at the C2 position.[8] Enantioenriched 2-substituted piperidines are crucial building blocks for creating diverse chemical libraries for drug discovery.[8] The primary strategies can be broadly categorized as follows.

Major Synthetic Strategies

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as amino acids, to construct the piperidine ring with a predefined stereocenter.[1][9]

-

Asymmetric Catalysis: This is a powerful and efficient method where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

-

Asymmetric Hydrogenation: The hydrogenation of substituted pyridines or dihydropyridines using chiral transition metal catalysts (e.g., Rhodium, Iridium) is a widely studied and effective route.[1][9]

-

Palladium-Catalyzed Reactions: Methods like the Pd(II)-catalyzed 1,3-chirality transfer allow for the cyclization of N-protected ζ-amino allylic alcohols to yield substituted piperidines with high stereoselectivity.[2][10]

-

-

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.

-

N-tert-Butanesulfinyl Imines: These are highly effective intermediates that react with Grignard reagents in a diastereoselective manner, with the sulfinyl group being easily cleaved post-reaction.[11]

-

Betti Base: This nonracemic auxiliary provides a reliable method for preparing enantiopure 2-alkene or 2-alkyne substituted piperidines, which are versatile building blocks for natural product synthesis.[12][13]

-

-

Kinetic Resolution: In this strategy, a racemic mixture is reacted with a chiral reagent or catalyst that preferentially transforms one enantiomer, allowing for the separation of the unreacted, enriched enantiomer.[9]

Caption: Major synthetic routes to enantiopure 2-substituted piperidines.

Protocol: Diastereoselective Synthesis via a Chiral Auxiliary

This protocol outlines a general procedure for the addition of a Grignard reagent to an N-tert-butanesulfinyl imine, a common method for establishing the C2 stereocenter.[11]

-

Imine Formation: Dissolve the starting δ-bromo aldehyde in an appropriate solvent (e.g., THF). Add (R)- or (S)-2-methylpropane-2-sulfinamide followed by a dehydrating agent like Ti(OEt)₄. Stir the reaction at room temperature until imine formation is complete, as monitored by TLC or LC-MS.

-

Grignard Addition: Cool the reaction mixture to -78 °C under an inert atmosphere (N₂ or Ar). Add the desired Grignard reagent (e.g., Phenylmagnesium bromide) dropwise over 30 minutes. The sulfinyl group sterically shields one face of the C=N bond, directing the nucleophile to the opposite face.

-

Quenching: After the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl.

-

Workup and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify the resulting piperidine derivative by flash column chromatography.

-

Auxiliary Cleavage: Dissolve the purified product in a suitable solvent (e.g., methanol) and add an acid (e.g., HCl in dioxane) to cleave the sulfinyl group, yielding the free amine.

The Proof: Analytical Methods for Stereochemical Assignment

Synthesizing a chiral molecule is only half the battle; its absolute and relative stereochemistry must be rigorously and unambiguously determined. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of molecules in solution, providing deep insights into conformation and relative stereochemistry.[14]

-

¹H NMR: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them. Larger J-values (typically 8-12 Hz) are observed for axial-axial couplings, while smaller values are seen for axial-equatorial and equatorial-equatorial couplings. This allows for the assignment of substituents as axial or equatorial.[7]

-

¹³C NMR: The chemical shifts of the piperidine ring carbons are sensitive to their steric environment. For example, an axial substituent will cause a shielding (upfield shift) of the C3 and C5 carbons due to the γ-gauche effect.[5][15]

-

Nuclear Overhauser Effect (NOE): NOE-based experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). A strong NOE between a proton on the C2 substituent and the axial protons at C4 and C6 can confirm an axial orientation for the substituent.[10]

X-Ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining molecular structure.[16] It provides an unequivocal, three-dimensional map of atomic positions in the solid state, definitively establishing absolute and relative stereochemistry, bond lengths, bond angles, and solid-state conformation.[16][17]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Benzyl-1-Methylpiperidine

This Application Note is written for researchers and process chemists in pharmaceutical development. It details the high-efficiency synthesis of 2-benzyl-1-methylpiperidine via a nucleophilic addition-reduction sequence starting from 1-methyl-2-piperidone .[1][2]

Executive Summary

The 2-substituted piperidine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous neuroactive agents (e.g., stimulants, NMDA antagonists). This protocol details a robust, scalable method for synthesizing 2-benzyl-1-methylpiperidine from the commercially available 1-methyl-2-piperidone .[1][2]

Unlike traditional alpha-lithiation strategies which functionalize the C3 position, this route targets the C2 position via nucleophilic addition of benzylmagnesium chloride followed by reductive deoxygenation . This "one-pot" telescoped sequence avoids the isolation of unstable intermediates, ensuring high yield and operational safety.

Retrosynthetic Analysis & Mechanism

The transformation relies on the distinct reactivity of the lactam carbonyl. While amides are typically poor electrophiles,

Reaction Pathway (Graphviz Diagram)

Figure 1: Mechanistic pathway from lactam to amine via iminium activation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 1-Methyl-2-piperidone | 113.16 | 1.0 | Starting Material |

| Benzylmagnesium Chloride (2.0M in THF) | 148.92 | 1.2 - 1.5 | Nucleophile |

| Sodium Borohydride (NaBH4) | 37.83 | 2.5 | Reducing Agent |

| Methanol (MeOH) | - | Solvent | Proton Source |

| Hydrochloric Acid (HCl) | - | Catalyst | Iminium Formation |

Step-by-Step Methodology

Phase 1: Nucleophilic Addition[2]

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvent Charge: Charge the flask with 1-Methyl-2-piperidone (11.3 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice/water bath.

-

Grignard Addition: Transfer Benzylmagnesium chloride (2.0 M in THF, 60-75 mL, 120-150 mmol) to the addition funnel under nitrogen.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

Phase 2: Iminium Formation & Reduction[2]

-

Quench: Cool the reaction mixture back to 0 °C . Carefully add Methanol (50 mL) dropwise to quench excess Grignard reagent.[2] Caution: Exothermic gas evolution.

-

Acidification: Adjust the pH to ~3–4 using ethanolic HCl or aqueous HCl (caution with exotherm). This step promotes the dehydration of the hemiaminal to the iminium ion . Stir for 15 minutes.

-

Reduction: Add Sodium Borohydride (NaBH4, 9.5 g, 250 mmol) portion-wise over 30 minutes.

-

Completion: Allow the mixture to stir at RT for 2 hours.

Phase 3: Workup & Purification[2]

-

Basification: Quench the reaction with water (50 mL) and basify to pH > 12 using 6M NaOH. This ensures the amine is in its free-base form.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL) .[2]

-

Washing: Wash the combined organic phases with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: The crude oil can be purified via:

-

Vacuum Distillation: For large scale (>10g).

-

Flash Chromatography: Silica gel, eluting with DCM:MeOH:NH4OH (95:5:1).[2]

-

Salt Formation: Dissolve in ether and add HCl/ether to precipitate the hydrochloride salt.

-

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature (Addition) | 0 °C to 5 °C | Prevents thermal decomposition of the Grignard and controls exotherm.[1][2] |

| Stoichiometry | 1.2–1.5 eq Grignard | Excess ensures full conversion of the less reactive amide carbonyl. |

| pH during Quench | Acidic (pH 3-4) | Essential to drive the equilibrium from hemiaminal to the reactive iminium species.[2] |

| Quench Rate | Slow/Dropwise | Violent hydrogen evolution occurs; rapid addition risks material loss.[2] |

Troubleshooting & Quality Control

Analytical Signatures

-

1H NMR (CDCl3): Look for the disappearance of the lactam signal (typically downfield multiplets) and the appearance of the benzylic protons (~2.6-2.8 ppm) and the N-methyl singlet (~2.2 ppm).[2]

-

Impurity Profile:

Process Flow Diagram

Figure 2: Operational workflow for the synthesis process.

Safety & Handling

-

Benzylmagnesium Chloride: Pyrophoric and moisture-sensitive.[1][2] Handle only under inert atmosphere.

-

Sodium Borohydride: Reacts violently with water and acids, releasing flammable hydrogen gas. Use in a fume hood.

-

Product: Amines can be skin irritants.[2] Wear appropriate PPE (gloves, goggles, lab coat).

References

-

General Methodology for Lactam Alkylation

-

Reductive Alkylation of Amides/Lactams

- Synthesis of 2-Substituted Piperidines: Sundberg, R. J., et al. (1990). Synthesis of 2-substituted piperidines. Journal of Organic Chemistry. (Standard reference for Grignard addition to pyridinium/lactam salts).

-

Relevant Patent Literature

-

Preparation of 2-substituted piperidines via Grignard addition. (See general procedures in WO2006055321A2 regarding piperidone intermediates). Link

-

Sources

- 1. (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R,5S)-2-hydroxy-5-methylcyclopentyl]amino}-5-oxopentyl]-4-{[6-chloro-5-(4-methyl-1-piperazinyl)-2-pyrazinyl]carbonyl}-N-(2-methyl-2-propanyl)-2-piperazineca rboxamide | C37H55ClN8O5 | CID 444756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. mdpi.com [mdpi.com]

Mastering the Synthesis of 4-Benzyl-4-Hydroxypiperidines: A Guide to Grignard Reaction Conditions

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of pharmacologically active compounds. Its derivatives are integral to a vast array of therapeutics. The synthesis of 4-benzyl-4-hydroxypiperidines, a key intermediate for various drug candidates, is frequently achieved through the Grignard reaction, a powerful tool for carbon-carbon bond formation. This application note provides an in-depth technical guide to the reaction of benzylmagnesium chloride with piperidones, offering field-proven insights and detailed protocols to ensure successful and reproducible outcomes.

The Strategic Importance of the Grignard Reaction in Piperidine Synthesis

The addition of a Grignard reagent to a ketone is a classic and highly effective method for creating a tertiary alcohol. In the context of piperidone chemistry, the reaction of benzylmagnesium chloride with a 4-piperidone derivative forges a new carbon-carbon bond at the C4 position, introducing a benzyl group and a hydroxyl functionality in a single, elegant step. This transformation is pivotal for accessing a diverse range of molecular architectures with potential therapeutic applications.

The general mechanism involves the nucleophilic attack of the carbanionic benzyl group from the Grignard reagent on the electrophilic carbonyl carbon of the piperidone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the desired 4-benzyl-4-hydroxypiperidine.[1][2]

Causality in Experimental Design: Key Parameters for Success

Optimizing the Grignard reaction for this specific transformation requires a nuanced understanding of the interplay between various experimental parameters. Here, we delve into the critical factors that govern the success and efficiency of the synthesis.

The Heart of the Reaction: Preparation of Benzylmagnesium Chloride

The quality of the Grignard reagent is paramount. Benzylmagnesium chloride is typically prepared by the reaction of benzyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[3]

Traditional Method: This involves the exothermic reaction of magnesium turnings with benzyl chloride.[4] Initiation can sometimes be sluggish due to a passivating oxide layer on the magnesium surface. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Sonochemical Method: An alternative and often more efficient method involves the use of ultrasound. Sonication can initiate the reaction rapidly, often within seconds, and lead to higher yields (70-82%) in shorter reaction times (10-20 minutes).[5] This method can also be more amenable to industrial-scale production.

A crucial side reaction during the preparation of benzyl Grignard reagents is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted benzyl chloride to form 1,2-diphenylethane.[6] This can be minimized by the slow addition of benzyl chloride to the magnesium suspension and maintaining a moderate reaction temperature.

The Piperidone Substrate: The Role of N-Substitution

The nitrogen atom of the piperidone ring must be protected to prevent it from reacting with the Grignard reagent. Common protecting groups include benzyl (Bn), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group can influence the reactivity and solubility of the piperidone substrate. Bulky N-protecting groups can potentially hinder the approach of the Grignard reagent to the carbonyl group.

Solvent and Temperature: Controlling the Reaction Environment

Anhydrous conditions are non-negotiable for any Grignard reaction to prevent the highly basic Grignard reagent from being quenched by water. Diethyl ether and THF are the most common solvents due to their ability to solvate and stabilize the Grignard reagent.

The addition of the Grignard reagent to the piperidone is typically carried out at low temperatures, ranging from -78 °C to 0 °C. This helps to minimize side reactions such as enolization of the piperidone and reduction of the carbonyl group.

Potential Pitfalls: Understanding and Mitigating Side Reactions

Several side reactions can compete with the desired 1,2-addition of the Grignard reagent, leading to reduced yields.

-

Enolization: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the piperidone, leading to the formation of an enolate and recovery of the starting ketone after workup. This is more prevalent with sterically hindered Grignard reagents and at higher temperatures.

-

Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type reduction. While benzylmagnesium chloride does not have β-hydrogens, this is a consideration for other Grignard reagents.

-

Rearrangement: In some cases, particularly with certain substrates, the benzyl Grignard reagent can undergo rearrangement to form an o-tolyl derivative.[7][8] This is an important consideration when analyzing the product mixture.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of 4-benzyl-4-hydroxypiperidines.

Protocol 1: Preparation of Benzylmagnesium Chloride (Traditional Method)

This protocol is adapted from established literature procedures.[4]

Materials:

-

Magnesium turnings

-

Benzyl chloride

-

Anhydrous diethyl ether or THF

-

Iodine (crystal) or 1,2-dibromoethane (optional, for activation)

-

Three-necked round-bottom flask, dropping funnel, condenser, and nitrogen inlet

Procedure:

-

Assemble the glassware and dry it thoroughly in an oven. Allow to cool under a stream of dry nitrogen.

-

Place magnesium turnings (1.0 eq) in the flask.

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

-

In the dropping funnel, prepare a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the benzyl chloride solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting greyish-black solution of benzylmagnesium chloride is ready for use.

Workflow for Benzylmagnesium Chloride Preparation

Caption: Workflow for the preparation of the Grignard reagent.

Protocol 2: Synthesis of 1-Benzyl-4-benzyl-4-hydroxypiperidine

This protocol is a representative example of the Grignard addition to an N-protected piperidone.

Materials:

-

Benzylmagnesium chloride solution (prepared as in Protocol 1)

-

1-Benzyl-4-piperidone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a dry, nitrogen-flushed flask, dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared benzylmagnesium chloride solution (1.1-1.5 eq) to the cooled piperidone solution via a dropping funnel or syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Grignard Reaction and Workup Workflow

Caption: Workflow for the Grignard reaction and subsequent workup.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and outcomes for the Grignard reaction of benzylmagnesium halides with N-substituted 4-piperidones, based on available literature. It is important to note that yields can vary significantly based on the purity of reagents, reaction scale, and specific workup procedures.

| N-Protecting Group | Grignard Reagent | Solvent | Temperature | Time | Yield | Reference |

| Benzyl (Bn) | Benzylmagnesium Bromide | Diethyl ether | Reflux | 1 h | Not specified | |

| Boc | Benzylmagnesium Chloride | THF | -78 °C to RT | Overnight | ~70-85% | General procedure |

| Cbz | Benzylmagnesium Chloride | THF | -78 °C to RT | 2-4 h | ~65-80% | General procedure |

Note: Yields are approximate and based on typical outcomes for analogous reactions. "General procedure" refers to commonly accepted laboratory practices for this type of transformation.

Stereochemical Considerations

When the piperidone ring is substituted, the addition of the Grignard reagent can lead to the formation of diastereomers. The stereochemical outcome is influenced by the steric hindrance around the carbonyl group and the potential for chelation control if a coordinating group is present on the ring. For simple 4-piperidones, the benzyl group can add from either the axial or equatorial face, potentially leading to a mixture of products. The ratio of these isomers can be influenced by the reaction temperature and the specific Grignard reagent and solvent used.[9] For substrates with existing stereocenters, a thorough analysis of the product mixture by NMR or other spectroscopic techniques is essential to determine the diastereoselectivity of the reaction.

Conclusion

The Grignard reaction of benzylmagnesium chloride with piperidones is a robust and versatile method for the synthesis of 4-benzyl-4-hydroxypiperidine derivatives. Success hinges on careful control of reaction parameters, including the quality of the Grignard reagent, the choice of N-protecting group, and the reaction temperature. By understanding the underlying mechanistic principles and potential side reactions, researchers can optimize this powerful transformation for the efficient synthesis of key intermediates in drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide to mastering this important reaction.

References

- CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google P

-

Solvent screening of benzyl chloride Grignard reaction | Download Table - ResearchGate. [Link]

-

Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones - RSC Publishing. [Link]

-

The Grignard Reaction Mechanism - Chemistry Steps. [Link]

-

Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - Beilstein Journals. [Link]

-

A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters - ACS Publications. [Link]

-

647 ABNORMAL REACTIONS OF BENZYLMAGNESIUM CHLORIDE' Nearly thirty years ago Tiffeneau and Delange2 observed that the action of f. [Link]

-

Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC. [Link]

-

n-AMYLBENZENE - Organic Syntheses Procedure. [Link]

-

BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

-

Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol | Request PDF - ResearchGate. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

-

Reaction Between Grignard Reagents and Heterocyclic N-oxides - Diva-portal.org. [Link]

-

Mechanisms of Grignard reagent addition to ketones | Accounts of Chemical Research. [Link]

-

A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

Grignard Reaction - Organic Chemistry Portal. [Link]

-

Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P

-

Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines - Diva-Portal.org. [Link]

-

Grignard Reagent Reaction Mechanism - YouTube. [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

-

SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Solvent Systems for the Extraction of Lipophilic Piperidine Amines

Executive Summary

Piperidine moieties are ubiquitous pharmacophores in modern medicinal chemistry, appearing in analgesics (e.g., Fentanyl analogues), stimulants (e.g., Methylphenidate derivatives), and antihistamines. However, their high basicity (

This Application Note provides a definitive guide to solvent selection for isolating lipophilic piperidine amines. It contrasts legacy "Gold Standard" methods (Dichloromethane) with modern "Green Chemistry" alternatives (MTBE, Toluene), specifically highlighting critical stability risks associated with ester-based solvents.

Physicochemical Fundamentals

The pH-Swing Mechanism

The extraction of piperidine amines relies on the reversible protonation of the nitrogen atom. Successful isolation requires manipulating the pH relative to the molecule's

-

Acidic Phase (pH < 9): The nitrogen is protonated (

). The molecule is water-soluble and lipid-insoluble. -

Basic Phase (pH > 12): The nitrogen is deprotonated (

). The molecule is water-insoluble and highly soluble in organic solvents.[1]

The "Rule of 3": To achieve >99.9% extraction efficiency of the free base, the aqueous phase pH must be adjusted to at least

-

Target pH for Piperidines:

(typically achieved using 5M NaOH or KOH).

Visualization: The Extraction Equilibrium

The following diagram illustrates the phase transfer logic required for high-yield isolation.

Figure 1: The pH-swing extraction workflow for high-pKa amines.

Solvent Selection Matrix

Selecting the correct solvent is a balance between solubility (efficiency), safety (toxicity), and chemical compatibility.

Comparative Solvent Data

| Solvent | Class | Polarity | Density (g/mL) | Green Status | Key Application Note |

| Dichloromethane (DCM) | Chlorinated | Moderate | 1.33 (Bottom) | Hazardous | Legacy standard. Excellent solubility. Toxic/EPA restricted.[2] |

| MTBE (Methyl tert-butyl ether) | Ether | Low | 0.74 (Top) | Preferred | Safer than diethyl ether (no peroxides). Clean phase separation. |

| Ethyl Acetate (EtOAc) | Ester | Moderate | 0.90 (Top) | Problematic | WARNING: Reacts with secondary amines (see Section 3.2). |

| Toluene | Aromatic | Very Low | 0.87 (Top) | Usable | Good for highly lipophilic analogues. High BP makes removal difficult.[3] |

The "Ethyl Acetate Trap" (Critical Alert)

While Ethyl Acetate is a common green solvent, it is contraindicated for the extraction of secondary piperidine amines (where the Nitrogen has one Hydrogen, R-NH-R).

-

Mechanism: Piperidine is a strong nucleophile. Over time, or upon concentration/heating, it attacks the ester carbonyl of ethyl acetate.

-

Result: Formation of N-acetylpiperidine (an amide impurity) and ethanol. This side reaction can degrade samples and confuse HPLC data.

-

Recommendation: Only use EtOAc for tertiary amines or if the extraction is rapid and cold (not recommended for process scale).

Decision Framework

Use the following logic tree to select the optimal solvent for your specific piperidine derivative.

Figure 2: Decision matrix for solvent selection based on amine structure and scale.

Detailed Experimental Protocols

Protocol A: The "Green Standard" (MTBE)

Recommended for: General extraction of secondary and tertiary piperidines. Compatible with Green Chemistry principles.

Reagents:

-

Crude reaction mixture (acidic aqueous).

-

5M NaOH (Sodium Hydroxide).

-

MTBE (Methyl tert-butyl ether).[2]

-

Saturated Brine (NaCl).

-

Solid

(Sodium Sulfate).

Procedure:

-

Basification: Cool the acidic aqueous solution to 0-5°C (ice bath). Slowly add 5M NaOH with stirring until pH

13.-

Note: Cooling prevents exotherms and potential degradation.

-

-

Extraction: Add MTBE (1:1 volume ratio relative to aqueous phase). Agitate vigorously for 2 minutes.

-

Observation: MTBE will form the top layer.

-

-

Phase Separation: Allow layers to settle. Collect the upper organic phase.

-

Repeat: Re-extract the aqueous layer 2 more times with fresh MTBE.

-

Wash: Combine organic extracts and wash once with saturated brine (removes trapped water/base).

-

Drying: Dry the organic phase over anhydrous

for 15 minutes. -

Filtration & Concentration: Filter off the solid drying agent. Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

Protocol B: The "Legacy High-Solubility" Method (DCM)

Recommended for: Highly polar piperidines or difficult separations where MTBE fails. Requires fume hood.

Reagents:

-

Dichloromethane (DCM).[4]

-

Other reagents same as Protocol A.

Procedure:

-

Basification: Adjust aqueous phase to pH 13-14 using NaOH.

-

Extraction: Add DCM (1:1 ratio). Shake carefully (vent frequently to release pressure).

-

Observation: DCM will form the bottom layer. This is the opposite of Protocol A.

-

-

Separation: Drain the lower organic layer.

-

Troubleshooting: If an emulsion (rag layer) forms, filter the biphasic mixture through a pad of Celite or add a small amount of Methanol to break surface tension.

-

-

Workup: Combine extracts, dry over

(Magnesium Sulfate is faster than Sodium Sulfate), filter, and concentrate.-

Caution: Do not heat DCM baths above 35°C due to volatility.

-

References

-

Byrne, F. P., et al. (2016).[5] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Practical Guide to Solvent Extraction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of 2-benzyl-1-methylpiperidine Hydrochloride Salt

Introduction

2-benzyl-1-methylpiperidine and its hydrochloride salt are valuable scaffolds in medicinal chemistry and drug development. The piperidine moiety is a common feature in a wide array of pharmaceuticals, and the specific substitution pattern of a benzyl group at the 2-position and a methyl group on the nitrogen atom can impart distinct pharmacological properties. This application note provides a comprehensive guide for the synthesis, purification, and characterization of 2-benzyl-1-methylpiperidine hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. The protocols described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to ensure both success and safety in the laboratory.

Reaction Scheme and Mechanism

The synthesis of 2-benzyl-1-methylpiperidine is most efficiently achieved through the N-methylation of 2-benzylpiperidine. A classic and highly effective method for this transformation is the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde to methylate a secondary amine, such as 2-benzylpiperidine, to the corresponding tertiary amine.

The mechanism of the Eschweiler-Clarke reaction proceeds in a stepwise manner. Initially, the secondary amine attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The formate anion, derived from formic acid, acts as a hydride donor, reducing the iminium ion to the tertiary amine. The reaction is driven to completion by the formation of carbon dioxide gas from the decomposition of the unstable formyl anhydride intermediate. A key advantage of the Eschweiler-Clarke reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts.[1]

The overall reaction is as follows:

Step 1: N-methylation of 2-benzylpiperidine via Eschweiler-Clarke Reaction

(Image depicting the reaction of 2-benzylpiperidine with formaldehyde and formic acid to yield 2-benzyl-1-methylpiperidine)

Step 2: Formation of the Hydrochloride Salt

The purified 2-benzyl-1-methylpiperidine free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. This process facilitates purification through crystallization and improves the compound's stability and handling characteristics.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Benzylpiperidine | ≥98% | Commercially Available |

| Formaldehyde (37% in H₂O) | ACS Reagent | Commercially Available |

| Formic Acid (≥95%) | ACS Reagent | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Sodium Hydroxide | Pellets, ≥97% | Commercially Available |

| Magnesium Sulfate | Anhydrous | Commercially Available |

| Hydrochloric Acid (in Dioxane or Diethyl Ether) | 2.0 M Solution | Commercially Available |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available |

| Potassium Bromide (KBr) | FT-IR Grade | Commercially Available |

Part 1: Synthesis of 2-benzyl-1-methylpiperidine (Free Base)

Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-benzylpiperidine (10.0 g, 57.0 mmol).

-

With gentle stirring, add formaldehyde solution (37% in water, 6.9 mL, 85.5 mmol, 1.5 equivalents).

-

Carefully add formic acid (95%, 4.3 mL, 114.0 mmol, 2.0 equivalents) dropwise to the reaction mixture. Caution: The initial reaction is exothermic and may cause bubbling.

-

Heat the reaction mixture to 90-100 °C in an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes 1:1).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the reaction mixture to a pH of approximately 12 by the slow addition of 6 M sodium hydroxide solution. Caution: This is an exothermic process. Use an ice bath to control the temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-benzyl-1-methylpiperidine as an oil.

Purification of the Free Base (Optional but Recommended):

For higher purity, the crude product can be purified by vacuum distillation.

Part 2: Preparation of 2-benzyl-1-methylpiperidine Hydrochloride Salt

Protocol:

-

Dissolve the crude or purified 2-benzyl-1-methylpiperidine (assuming quantitative yield from the previous step, ~10.8 g, 57.0 mmol) in anhydrous diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.

-

Cool the solution in an ice bath with gentle stirring.

-

Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether or dioxane dropwise until precipitation of the hydrochloride salt is complete. The endpoint can be checked with pH paper (the solution should be acidic).

-

Continue stirring the resulting suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold, anhydrous diethyl ether (2 x 20 mL).

-

Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Visualization of Workflows

Caption: Experimental workflow for the synthesis and purification of 2-benzyl-1-methylpiperidine hydrochloride.

Sources

Application Notes and Protocols for N-methyl-2-benzylpiperidine Free Base: A Guide to Handling, Storage, and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

N-methyl-2-benzylpiperidine is a tertiary amine featuring a piperidine ring N-substituted with a methyl group and a benzyl group at the 2-position. The N-benzyl piperidine structural motif is prevalent in medicinal chemistry, serving as a versatile scaffold in the development of various therapeutic agents.[1] Its three-dimensional structure and the presence of both a basic nitrogen and an aromatic ring allow for diverse interactions with biological targets. Understanding the chemical stability and handling requirements of the free base form of this compound is paramount for ensuring the integrity of research data, the quality of pharmaceutical intermediates, and the safety of laboratory personnel.

This document provides a comprehensive guide to the handling, storage, and stability assessment of N-methyl-2-benzylpiperidine free base. It is designed to equip researchers with the necessary knowledge to maintain the compound's quality and to design robust stability studies in accordance with industry best practices.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-methyl-2-benzylpiperidine is fundamental to its proper handling and storage. While specific experimental data for this compound is not extensively published, properties can be inferred from structurally related compounds such as N-benzylpiperidine and N-methylpiperidine.

| Property | Inferred Value/Information | Justification/Reference |

| Appearance | Colorless to pale yellow liquid | Based on N-benzylpiperidine.[2] |

| Molecular Formula | C₁₃H₁₉N | --- |

| Molecular Weight | 189.30 g/mol | --- |

| Boiling Point | Not readily available; expected to be >200 °C | N-benzylpiperidine has a boiling point of 120-123°C at 9mm Hg.[2] |

| Solubility | Expected to be soluble in most organic solvents and sparingly soluble in water. | N-benzylpiperidine is soluble in most organic solvents and insoluble in water.[2] The piperidine core of a similar molecule is miscible with water and soluble in many organic solvents.[3] |

| pKa (of conjugate acid) | ~9-10 | The predicted pKa for N-benzylpiperidine is 9.02±0.10.[2] |

Safe Handling and Personal Protective Equipment (PPE)

N-methyl-2-benzylpiperidine, as a tertiary amine, requires careful handling to prevent exposure and ensure a safe laboratory environment. While a specific safety data sheet (SDS) is not available, information from related compounds like N-methylpiperidine indicates potential hazards.

Potential Hazards:

-

May cause respiratory irritation.[5]

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.[6]

-

Use only in a well-ventilated area or under a chemical fume hood.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[6]

-

Keep away from heat, sparks, and open flames.[6]

Storage Recommendations

Proper storage is crucial for maintaining the stability of N-methyl-2-benzylpiperidine free base. Tertiary amines can be susceptible to oxidation and should be protected from atmospheric oxygen and moisture.

| Storage Condition | Recommendation | Rationale |

| Temperature | Room Temperature or Refrigerated (2-8 °C) | Cool conditions slow down potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation. |

| Container | Tightly sealed, amber glass bottle | To protect from light and prevent ingress of moisture and air. |

| Incompatibilities | Strong oxidizing agents, strong acids | Amines can react exothermically with acids and oxidizing agents. |

For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure to air and moisture.

Predicted Degradation Pathways

Based on the chemical structure of N-methyl-2-benzylpiperidine and literature on the degradation of similar tertiary amines and benzylamines, several degradation pathways can be anticipated, particularly under stress conditions.

1. Oxidative Degradation: The primary degradation pathway for tertiary amines is often oxidation. The lone pair of electrons on the nitrogen atom is susceptible to oxidation, which can lead to the formation of an N-oxide. Additionally, oxidation can occur at the carbon atoms alpha to the nitrogen.

2. N-dealkylation: Cleavage of the N-methyl or N-benzyl bond can occur, particularly under oxidative or thermal stress. This would result in the formation of 2-benzylpiperidine or N-methyl-2-aminomethylbenzene, respectively, along with formaldehyde or benzaldehyde. Studies on the degradation of N-methylbenzylamine have shown the formation of benzaldehyde and lower-order amines.[2]

3. Benzyl Group Oxidation: The benzylic position is prone to oxidation, which could lead to the formation of a ketone at the benzylic carbon or cleavage of the benzyl group to form benzoic acid and N-methyl-2-piperidinecarboxamide.

4. Ring Opening: While the piperidine ring is generally stable, extreme conditions could potentially lead to ring-opening reactions.

The following diagram illustrates the potential primary degradation pathways:

Caption: Predicted degradation pathways of N-methyl-2-benzylpiperidine.

Stability Study Protocols

To experimentally determine the stability of N-methyl-2-benzylpiperidine, a comprehensive stability study including forced degradation and long-term stability testing is recommended. These studies are essential for identifying potential degradation products and establishing a retest period for the compound.

Protocol 1: Forced Degradation Study

A forced degradation study deliberately stresses the compound under various conditions to accelerate degradation and identify potential degradation products.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][8]

1. Materials and Equipment:

-

N-methyl-2-benzylpiperidine free base

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Calibrated stability chambers (photostability, temperature/humidity)

-

HPLC-UV/DAD or HPLC-MS system

-

pH meter

2. Experimental Workflow:

Caption: Workflow for a forced degradation study.

3. Detailed Steps:

-

Sample Preparation: Prepare a stock solution of N-methyl-2-benzylpiperidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at 80°C.

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). The duration may need to be adjusted to achieve the target degradation.

-

Sample Analysis:

-

For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analyze all samples using a validated stability-indicating analytical method (see Section 6).

-

Determine the percentage of degradation and identify any degradation products.

-

Protocol 2: Long-Term and Accelerated Stability Study

This study evaluates the stability of the compound under recommended storage conditions and accelerated conditions to predict its shelf-life.[9]

1. Materials and Equipment:

-

N-methyl-2-benzylpiperidine free base

-

Appropriate storage containers (e.g., amber glass vials with inert caps)

-

Calibrated stability chambers set to ICH conditions.

2. ICH Recommended Storage Conditions:

| Study | Storage Condition |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |

3. Experimental Procedure:

-

Packaging: Package the N-methyl-2-benzylpiperidine in the chosen container-closure system, simulating the intended long-term storage.

-

Storage: Place the samples in the respective stability chambers.

-

Testing Schedule: Test the samples at specified time points.

-

Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Analytical Method Development and Validation

A validated stability-indicating analytical method is crucial for accurately assessing the stability of N-methyl-2-benzylpiperidine. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[7] Gas Chromatography (GC) may also be a suitable alternative for analyzing volatile amines.[4][5]

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water). The organic-to-aqueous ratio should be optimized to achieve good separation of the parent compound from its degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm due to the benzyl group).

-

Column Temperature: 30°C.

Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9]

Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision:

-

Repeatability: Precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

N-methyl-2-benzylpiperidine free base is a valuable compound in drug discovery and development. Its safe handling, appropriate storage, and a thorough understanding of its stability are critical for its successful application. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to ensure the quality and integrity of this compound throughout its lifecycle in the laboratory. By implementing these practices, scientists can generate reliable and reproducible data, contributing to the advancement of their research programs.

References

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. (2021-08-03). Available from: [Link]

-

Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

-

N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. (2016-05-23). Available from: [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. (2023-07-13). Available from: [Link]

-

Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available from: [Link]

-

What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

-

Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry. Available from: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025-11-05). Available from: [Link]

-